molecular formula C10H9BrN2O2 B1417885 Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1171424-92-2

Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1417885
CAS No.: 1171424-92-2
M. Wt: 269.09 g/mol
InChI Key: PEFZRFNEABRZOX-UHFFFAOYSA-N
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Description

Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 1171424-92-2) is a high-value chemical intermediate in medicinal chemistry and anticancer drug discovery. This compound serves as a crucial synthetic building block for the development of novel Imidazo[1,2-a]pyridine derivatives, a scaffold of significant interest in designing potent and selective PI3Kα inhibitors . The bromine and methyl ester functional groups at the 8- and 2-positions, respectively, provide versatile sites for further structural modification via cross-coupling and hydrolysis reactions, enabling rapid exploration of structure-activity relationships (SAR) . Research indicates that optimized compounds derived from this core structure can induce cell cycle arrest and apoptosis in cancer cell lines, making it a vital tool for researchers developing new oncology therapeutics . The product is characterized by a molecular formula of C10H9BrN2O2 and a molecular weight of 269.10 . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-6-3-7(11)9-12-8(10(14)15-2)5-13(9)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFZRFNEABRZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656838
Record name Methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171424-92-2
Record name Methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 6-Bromoimidazo[1,2-a]pyridine

A method for synthesizing 6-bromoimidazo[1,2-a]pyridine involves using 2-amino-5-bromopyridine and a 40% monochloroacetaldehyde aqueous solution as raw materials. In a solvent and under the effect of a base, these react successively for 2 to 24 hours at a temperature between 25 and 50°C. The resulting mixture is then concentrated, extracted with ethyl acetate, washed with water, and dried with anhydrous sodium sulfate. Rotary evaporation is then used to obtain a crude product of 6-bromoimidazo[1,2-a]pyridine, which is further purified through solvent recrystallization to obtain a pure product.

Reaction Conditions and Materials:

  • Raw Materials: 2-amino-5-bromopyridine and 40% monochloroacetaldehyde aqueous solution.
  • Base: Sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate.
  • Solvent: Water, ethanol, methyl alcohol, or isopropyl alcohol.
  • Recrystallization Solvent: Ethyl acetate/normal hexane mixed solvent (volume ratio of 1:1 or higher).
  • Molar Ratio: 2-amino-5-bromopyridine: 40% monochloroacetaldehyde aqueous solution: alkali = 1:1.2:1.2, or 2-amino-5-bromopyridine: 40% monochloroacetaldehyde aqueous solution: alkali = 1:1.2:0 (or higher).
  • Solvent Load: 2-amino-5-bromopyridine: solvent = 4.5:5.8 (weight ratio or higher).

Procedure:

  • Combine 2-amino-5-bromopyridine with 40% monochloroacetaldehyde aqueous solution in a solvent, with the presence of a base.
  • Stir the mixture for 2 to 24 hours at 25 to 50°C.
  • Concentrate the reaction mixture, followed by extraction using ethyl acetate.
  • Wash the organic phase with water and dry it using anhydrous sodium sulfate.
  • Use rotary evaporation to remove the solvent and obtain the crude product.
  • Recrystallize the crude product using an ethyl acetate/normal hexane mixed solvent to obtain a pure product.

Example (Embodiment 1):

  • 2-amino-5-bromopyridine (51.9g, 300mmol), 40% monochloroacetaldehyde aqueous solution (70.7g, 360mmol), sodium bicarbonate (30.2g, 360mmol), and 66.9g ethanol were added to a 250mL single-port flask.
  • The mixture was stirred at 55°C for 5 hours.
  • After the reaction, the solvent was removed by rotary evaporation, and 200mL of water and 200mL of ethyl acetate were added.
  • The organic phase was separated, and the aqueous phase was extracted with ethyl acetate (2 × 200mL).
  • The combined organic phases were dried with anhydrous Na2SO4.
  • Rotary evaporation was used to remove the solvent, resulting in a brown oil that solidified into a brown solid upon freezing.
  • The brown solid was recrystallized from n-hexane/ethyl acetate to yield 45.6g of off-white crystals (72.0% yield).
  • Melting point: 76.5 ~ 78.0 ℃.
  • 1H NMR (400Hz, CDCl3) δ: 8.19 (s, 1H), 7.65 (s, 1H), 7.28 (m, 2H), 7.21 (d, 1H).

Synthesis of Ethyl 8-Bromo-Imidazo[1,2-a]pyridine-2-carboxylate Derivatives

2-amino-3-bromo-pyridine derivatives are reacted with ethyl 3-bromopyruvate to yield ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate derivatives.

Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines

Iodine can be used to promote the reaction of 2-aminopyridine with acetophenones or heteroaryl analogs. The reaction can be performed in SDS-derived micellar media with slight heating or "on-water" at room temperature under mild acidic conditions in the presence of ammonium chloride. An efficient, additive-free, green protocol for the synthesis of similar derivatives can be catalyzed by iodine in cyclohexane. The same iodine promoted synthesis can be performed under a mechanochemical method at ambient temperature by adopting automated grindstone chemistry.

Synthesis of Naphtho[1',2':4,5]imidazo[1,2-a]-pyridine Derivatives

Naphtho[1′,2′:4,5]imidazo[1,2-a]-pyridine derivatives can be synthesized from the cascade reactions of 2-arylimidazo[1,2-a]pyridines with \$$ \alpha \$$-diazo carbonyl compounds via Rh(III)-catalyzed regioselective C(sp2)–H alkylation followed by intramolecular annulation. When simple 2-arylimidazo[1,2-a]pyridines are used as the substrates, 5,6-disubstituted naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines are efficiently obtained. Using 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes as the substrates affords naphtho[1′,2′:4,5]imidazo[1,2-a]-pyridine-5-carboxylates as the dominating products.

Scientific Research Applications

Medicinal Chemistry

Methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate serves as a crucial intermediate in the synthesis of various bioactive molecules. Its imidazopyridine core is recognized for favorable pharmacokinetic properties.

Key Findings :

  • Antituberculosis Activity : Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.03 to 5.0 μM against the Mtb H37Rv strain .
  • Anticancer Properties : Studies indicate potential cytotoxic effects against cancer cell lines, disrupting critical cellular processes .

Material Science

In material science, this compound is utilized for developing advanced materials with specific electronic or photonic properties.

Application Summary :

  • The structural characteristics of the imidazopyridine scaffold are exploited to create light-sensitive dyes and materials used in optical media for data storage.

Analytical Chemistry

This compound derivatives are employed as fluorescent probes for detecting metal ions in biological systems.

Experimental Procedures :

  • The compound is integrated into sensor molecules that exhibit fluorescence upon binding to specific ions, enabling quantification of metal ions in vitro and in vivo .

Agricultural Chemistry

Imidazopyridine derivatives derived from this compound are formulated into pesticides and fungicides.

Results/Outcomes :

  • These compounds contribute to increased crop yields by effectively protecting crops from pests and fungal infections .

Data Table of Applications

Application FieldSpecific Use CaseKey Outcomes
Medicinal ChemistryAntituberculosis agentsPotent against Mtb with MIC ≤ 5 μM
Material ScienceLight-sensitive dyesApplications in optical media
Analytical ChemistryFluorescent probes for metal ion detectionEnables quantification of ions in biological systems
Agricultural ChemistryPesticides and fungicidesIncreased crop yields and reduced losses

Case Study 1: Antituberculosis Research

Recent studies have focused on the synthesis of various derivatives of this compound, evaluating their efficacy against multidrug-resistant strains of tuberculosis. High-throughput screening has identified several promising candidates with significant inhibitory activity.

Case Study 2: Development of Fluorescent Probes

Research involving the integration of this compound into sensor molecules has demonstrated its effectiveness in detecting mercury and iron ions. The fluorescence intensity correlates strongly with ion concentration, making it a valuable tool for environmental monitoring .

Comparison with Similar Compounds

Ester Group Variations

The choice of ester group (methyl vs. ethyl) significantly impacts physicochemical properties such as solubility and reactivity.

Compound Name Ester Group Substituents (Positions) Yield (%) Molecular Weight (g/mol) HRMS (ESI) [M+H]+ (Found/Calc) Source
Methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate Methyl 6-Me, 8-Br N/A 269.10 N/A
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate Ethyl 6-Me, 8-Br 83.3 283.10 283.0091 / 283.0082
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate Ethyl 6-Cl, 8-Br 76.6 302.95 302.9548 / 302.9536
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate Ethyl 8-Br 71.1 268.99 268.9937 / 268.9926

Key Observations :

  • Ethyl esters generally exhibit higher synthetic yields compared to methyl esters, possibly due to improved solubility in reaction media .
  • The methyl ester (target compound) has a lower molecular weight, which may enhance bioavailability in drug discovery contexts .

Substituent Effects

Halogen and alkyl substituents influence electronic and steric properties, affecting reactivity and biological interactions.

Compound Name Substituents (Positions) Key Properties/Applications Source
This compound 6-Me, 8-Br Potential intermediate for kinase inhibitors
Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate 6-F, 8-Br Enhanced electronegativity for targeted binding
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid 6-Cl, 8-Br Higher polarity due to carboxylic acid group
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate 8-NH2, 6-Br Amino group enables functionalization (e.g., peptide coupling)

Key Observations :

  • Chloro and bromo substituents at position 6/8 enhance electrophilicity, facilitating cross-coupling reactions .
  • Fluorine substituents improve metabolic stability and binding affinity in drug candidates .

Functional Group Modifications

Replacing the ester with other functional groups alters solubility and reactivity.

Compound Name Functional Group Key Characteristics Source
This compound Methyl ester Lipophilic; suitable for CNS-targeting drugs
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid Carboxylic acid Hydrophilic; ideal for aqueous-phase reactions
4-{[(8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol Sulfonylmethyl Electron-withdrawing group for antitrypanosomal activity

Key Observations :

  • Carboxylic acid derivatives exhibit higher aqueous solubility, making them preferable for in vitro assays .
  • Sulfonylmethyl groups enhance interactions with biological targets, as seen in antitrypanosomal agents .

Commercial and Industrial Relevance

  • This compound is listed at 97% purity, primarily as a chemical intermediate .
  • Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 847446-55-3) is more widely available, with industrial-grade batches (99% purity) priced at ~$200/500 mg .

Biological Activity

Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (C10H9BrN2O2) is a heterocyclic compound notable for its diverse biological activities. This article presents an overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound features a unique fused bicyclic structure comprising an imidazole ring and a pyridine ring. The presence of bromine and methyl groups at specific positions enhances its reactivity and biological properties. Its molecular weight is approximately 269.09 g/mol, and it is often synthesized through multi-step chemical reactions that allow for the introduction of various functional groups to tailor its properties for specific applications .

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : This compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. Its structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Fluorescent Probes : Derivatives of this compound are utilized as fluorescent probes for detecting metal ions (e.g., mercury and iron) in biological systems. The fluorescence intensity correlates with ion concentration, making it useful for environmental monitoring and medical diagnostics .
  • Insecticidal Properties : In agricultural applications, this compound derivatives have been evaluated for their effectiveness in controlling pest populations, showcasing potential as insecticidal agents .

The mechanism of action involves the compound's interaction with specific biological targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, studies have focused on its binding affinity with certain proteins involved in cellular signaling pathways, which may elucidate its therapeutic potential .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study assessed the compound's antimicrobial properties against multi-drug resistant bacteria. The results indicated significant bacteriostatic activity with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL .
  • Detection of Metal Ions : Another research effort demonstrated the application of this compound in sensor technology for detecting heavy metals. The study highlighted how the fluorescence intensity varied with different ion concentrations, validating its use in biosensing applications .
  • Agricultural Applications : Field trials evaluated the insecticidal effectiveness of derivatives derived from this compound against common agricultural pests. The results indicated a significant reduction in pest damage compared to untreated controls .

Comparative Analysis

The following table summarizes key features of this compound and related compounds:

Compound NameMolecular FormulaKey Features
This compoundC10H9BrN2O2Contains bromine and methyl groups; versatile applications
8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acidC9H7BrN2O2Lacks methyl ester functionality; used in drug development
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylateC10H10BrN2O2Ethyl instead of methyl group; altered reactivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, brominated pyridine derivatives (e.g., 5-bromo-2,3-diaminopyridine) can react with chloroacetaldehyde in ethanol under reflux, followed by sodium bicarbonate neutralization. The product is purified via recrystallization from hexane or dichloromethane extraction . Similar routes are employed for ethyl esters of imidazopyridine derivatives, where bromine substituents are introduced early in the synthesis to ensure regioselectivity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • NMR Analysis : 1^1H and 13^13C NMR are critical for confirming hydrogen and carbon environments. For example, 1^1H NMR in DMSO-d6d_6 resolves aromatic protons and methyl groups, while 13^13C NMR identifies carbonyl carbons (e.g., the ester group at ~160–165 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Discrepancies between calculated and observed masses (e.g., ±0.1 Da) confirm purity .
  • Infrared Spectroscopy : IR detects functional groups like C=O (ester, ~1700 cm1^{-1}) and C-Br (~600 cm1^{-1}) .

Q. What are the primary biological applications of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : These derivatives are intermediates in synthesizing bioactive molecules, such as cyclin-dependent kinase (CDK) inhibitors and antiviral agents. For example, 8-amino-6-bromo analogs show CDK2 inhibition, validated via enzymatic assays and crystallographic studies of protein-ligand interactions . Modifications to the methyl and bromine substituents can enhance binding affinity to target proteins .

Advanced Research Questions

Q. How can reaction yields be optimized for brominated imidazopyridine derivatives?

  • Methodological Answer :

  • Temperature Control : Maintaining precise reflux temperatures (e.g., 80–90°C) during condensation prevents side reactions.
  • Catalyst Selection : Sodium bicarbonate or mild bases improve cyclization efficiency .
  • Purification : Gradient recrystallization (e.g., hexane/ethyl acetate mixtures) removes unreacted diaminopyridine precursors .
  • Monitoring : Thin-layer chromatography (TLC) with UV detection ensures reaction progression .

Q. What challenges arise in crystallographic refinement of imidazopyridine derivatives?

  • Methodological Answer :

  • Disorder in Bromine Atoms : Bromine’s high electron density can cause refinement artifacts. SHELXL’s restraints (e.g., DFIX for Br–C bond lengths) mitigate this .
  • Hydrogen Bonding Networks : Pyramidal coordination of amino groups (e.g., in 8-amino derivatives) requires anisotropic displacement parameter (ADP) refinement. SHELXPRO interfaces with hydrogen-bonding analysis tools to resolve these interactions .
  • Twinned Crystals : SHELXD’s twin-law detection is critical for high-throughput phasing of challenging datasets .

Q. How do substituent positions (e.g., bromine at C8, methyl at C6) influence electronic properties?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculates electron density distributions. Bromine’s electron-withdrawing effect at C8 reduces aromatic ring electron density, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • X-ray Crystallography : Comparative studies of methyl vs. ethyl esters reveal steric effects on packing efficiency. For example, methyl esters exhibit tighter crystal packing due to reduced steric bulk .
  • Spectroscopic Trends : UV-Vis spectroscopy shows bromine-induced bathochromic shifts (~10–15 nm) in the π→π* transitions .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar derivatives—how to resolve?

  • Methodological Answer :

  • Purity Assessment : HRMS and elemental analysis verify sample purity. For example, a 55% purity sample (by HPLC) may report a lower melting range (215–217°C) versus >95% purity (223–225°C) .
  • Polymorphism : Differential Scanning Calorimetry (DSC) identifies polymorphic forms. Recrystallization solvents (e.g., ethanol vs. hexane) influence crystal lattice stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

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